molecular formula C42H68O13 B1258977 Acutoside A

Acutoside A

Cat. No.: B1258977
M. Wt: 781 g/mol
InChI Key: LEQCLUFJRGKLOA-WLMDKFIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acutoside A is a pentacyclic triterpenoid that is oleanolic acid substituted by a 2-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl moiety at position O-3. A natural product found in Luffa acutangula and Viola hondoensis. It has a role as a metabolite. It is a disaccharide derivative, a glycoside, a pentacyclic triterpenoid and a monocarboxylic acid. It derives from an oleanolic acid.

Scientific Research Applications

Inhibition of MMP-1 Expression

Acutoside A, a triterpenoid saponin isolated from the plant Viola hondoensis, demonstrates potent inhibitory activity against matrix metalloproteinase (MMP)-1. This compound has shown effectiveness in preventing UV-induced changes in MMP-1 expression, indicating its potential application in dermatological conditions and skin aging (Moon, Chung, Lee, & Zee, 2004).

Anti-Inflammatory Properties

This compound has been studied for its anti-inflammatory properties, particularly in the context of acute lung injury. Research has shown that it can significantly decrease lung inflammation and ameliorate histopathological changes in lung tissues, suggesting its application in respiratory diseases and conditions involving pulmonary inflammation (Wang Jing, Chunhua, & Shumin, 2015).

Cytotoxicity Against Cancer Cells

In a study examining the leaves of Lepisanthes rubiginosa, this compound was identified and evaluated for its cytotoxicity against human cancer cell lines. While specific effects on cancer cells were not directly attributed to this compound in this study, its presence in a plant with noted anticancer properties highlights its potential in cancer research (Tran et al., 2020).

Potential in Antifungal Applications

Research has shown that this compound, along with other saponins, exhibits significant antifungal activity. This finding indicates potential applications of this compound in treating fungal infections and in the development of antifungal agents (Barile et al., 2007).

Enhancement of Bioavailability

Studies on the bioavailability of this compound have explored methods for improving its stability and oral uptake through encapsulation techniques. This research is significant in the context of drug delivery systems, suggesting this compound's potential in pharmaceutical applications (Zhou et al., 2018).

Properties

Molecular Formula

C42H68O13

Molecular Weight

781 g/mol

IUPAC Name

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C42H68O13/c1-37(2)14-16-42(36(50)51)17-15-40(6)21(22(42)18-37)8-9-26-39(5)12-11-27(38(3,4)25(39)10-13-41(26,40)7)54-35-33(31(48)29(46)24(20-44)53-35)55-34-32(49)30(47)28(45)23(19-43)52-34/h8,22-35,43-49H,9-20H2,1-7H3,(H,50,51)/t22-,23+,24+,25-,26+,27-,28+,29+,30-,31-,32+,33+,34-,35-,39-,40+,41+,42-/m0/s1

InChI Key

LEQCLUFJRGKLOA-WLMDKFIXSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C2C1)C)C(=O)O)C

Origin of Product

United States

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